molecular formula C20H11NO7 B015266 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- CAS No. 27402-68-2

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

Cat. No. B015266
CAS RN: 27402-68-2
M. Wt: 377.3 g/mol
InChI Key: GYWGQAIDMYGOLU-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-6-nitro- is an industrial chemical. It is also known as Solvent Red 49 . It may be used in a variety of applications including heat transfer fluids and as a formulant in some pesticides .

Scientific Research Applications

Fluorescent Dye

6-Nitrofluorescein can be used as a fluorescent dye . The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye. Typically, fluorescent dyes need to have high fluorescence intensity, good stability, and low toxicity .

Fluorescent Indicator

The dye 3′-aminofluorescein could be used as a fluorescent indicator sensitive to hydrogen bonding ability of the solvent . It could also serve as a platform for synthesizing fluorescent molecular probes for biochemical research .

Molecular Probes

6-Nitrofluorescein can be used to create different molecular probes for biochemical and biomedical research . These probes are widely used in various fields such as biomedical, environmental monitoring, and food safety .

Photodynamic Therapy

Aminofluoresceins bearing the NH2 group in either the 4′ or 5′ positions are widely used as platforms for creating different molecular probes for biochemical and biomedical research, both for diagnostics and photodynamic therapy .

Diagnostics

As mentioned above, 6-Nitrofluorescein can be used in diagnostics . The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

Environmental Monitoring

Fluorescent probes, which can be created using 6-Nitrofluorescein, have been widely used in environmental monitoring . They are sensitive, selective, nontoxic in detection and thus provided a new solution in this field .

Food Safety

In the field of food safety , fluorescent probes created using 6-Nitrofluorescein have found wide applications . They provide a new solution in this field due to their unique optical properties and high sensitivity .

Synthesis of Various Fluorescent Compounds

6-Nitrofluorescein is a key intermediate in the synthesis of various fluorescent compounds . This makes it a valuable compound in the field of chemistry .

Mechanism of Action

Target of Action

Fluorescein derivatives are generally known for their excellent fluorescence and other photophysical properties . They are often used as dyes in various areas .

Mode of Action

The mode of action of 6-Nitrofluorescein is primarily through its fluorescence properties. The fluorescence lifetime (τ f), emission quantum yield (Φ f), absorption, and emission spectral data of fluorescein derivatives, including 6-Nitrofluorescein, have been studied . Both Φ f and τ f are remarkably dependent on the substitution on either xanthene or phenyl rings . The rate constant of the radiation process is a constant value, while the rate constant of the non-radiation process varies with both the structure and the solvent used .

Biochemical Pathways

Fluorescein derivatives are often used in proteomics research , suggesting that they may interact with proteins and potentially influence related biochemical pathways.

Pharmacokinetics

Fluorescein and its derivatives are known to be absorbed systemically via conjunctiva and sclera, and a large volume is cleared out of the eye with the tears .

Result of Action

The primary result of 6-Nitrofluorescein’s action is its fluorescence properties. These properties make it a versatile functional dye, useful in various applications . The fluorescence lifetimes, quantum yields, and emission maxima of fluorescein derivatives, including 6-Nitrofluorescein, have been measured under the same conditions in ethanol and PBS buffer .

Action Environment

The action of 6-Nitrofluorescein is influenced by environmental factors such as the solvent used. The rate constant of the non-radiation process of fluorescein derivatives is varied with both the structure and the solvent used . This suggests that the fluorescence properties of 6-Nitrofluorescein can be influenced by the environment in which it is used.

properties

IUPAC Name

3',6'-dihydroxy-5-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGQAIDMYGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067307
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

CAS RN

27402-68-2
Record name 3′,6′-Dihydroxy-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-6-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
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Record name 3',6'-dihydroxy-6-nitro-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses challenges in synthesizing 5-aminofluorescein, particularly the formation of unwanted byproducts like 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene during reduction. Does the synthesis of 6-aminofluorescein from 6-nitrofluorescein encounter similar challenges?

A1: While the research paper focuses primarily on 5-nitrofluorescein, it highlights a key challenge in synthesizing aminofluoresceins: reductive lactone cleavage. [] This issue arises when using certain reducing agents like hydrogen with Raney nickel. Although the paper doesn't directly investigate 6-nitrofluorescein reduction, it's reasonable to assume that similar challenges could arise.

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